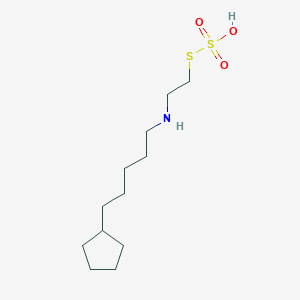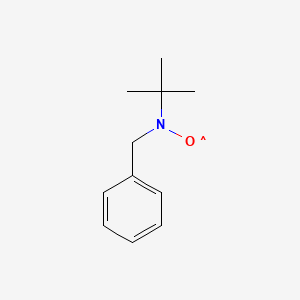
Benzyl tert-butyl nitroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl tert-butyl nitroxide is a stable free radical compound characterized by the presence of a nitroxide group attached to a benzyl and a tert-butyl group. Nitroxides are known for their unique properties, including stability and reactivity, which make them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl tert-butyl nitroxide can be synthesized through the oxidation of benzyl tert-butyl amine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, with the nitroxide radical being stabilized by the bulky tert-butyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process may also include purification steps to ensure the stability and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl tert-butyl nitroxide undergoes various chemical reactions, including:
Oxidation: The nitroxide group can be further oxidized to form oxoammonium cations.
Reduction: The nitroxide radical can be reduced to hydroxylamine.
Substitution: The benzyl group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under mild to moderate conditions.
Major Products:
Oxidation: Formation of oxoammonium cations.
Reduction: Formation of hydroxylamine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl tert-butyl nitroxide has a wide range of applications in scientific research:
Chemistry: Used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.
Biology: Employed as a probe to investigate biological systems, including the study of oxidative stress and redox biology.
Medicine: Potential therapeutic applications due to its antioxidant properties, which can protect cells from oxidative damage.
Industry: Utilized in polymer chemistry for controlled radical polymerization processes, leading to the synthesis of well-defined polymers.
Wirkmechanismus
The mechanism by which benzyl tert-butyl nitroxide exerts its effects involves the stabilization of the nitroxide radical by the bulky tert-butyl group. This stabilization allows the compound to participate in redox reactions, acting as both an oxidizing and reducing agent. The nitroxide group can interact with various molecular targets, including free radicals and reactive oxygen species, thereby modulating oxidative stress and redox balance in biological systems.
Vergleich Mit ähnlichen Verbindungen
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Another stable nitroxide radical used in similar applications.
4-Hydroxy-TEMPO: A hydroxylated derivative of TEMPO with enhanced solubility in aqueous systems.
Di-tert-butyl nitroxide: A simpler nitroxide radical with similar stability but different reactivity profiles.
Uniqueness: Benzyl tert-butyl nitroxide is unique due to the presence of both benzyl and tert-butyl groups, which provide enhanced stability and specific reactivity. This makes it particularly valuable in applications requiring stable and reactive nitroxide radicals.
Eigenschaften
CAS-Nummer |
24293-08-1 |
|---|---|
Molekularformel |
C11H16NO |
Molekulargewicht |
178.25 g/mol |
InChI |
InChI=1S/C11H16NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
VICRAWMDVMFKFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N(CC1=CC=CC=C1)[O] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]-](/img/structure/B14703191.png)

![N~1~-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine](/img/structure/B14703194.png)
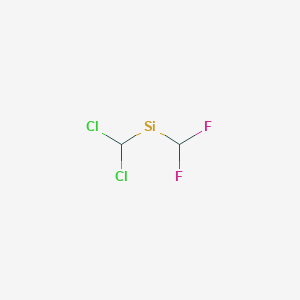
![1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene](/img/structure/B14703202.png)
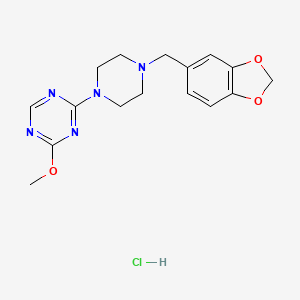
![3-Phenyl-1-[phenyl(3-phenyl-2H-isoindol-1-yl)methylidene]-1H-isoindole](/img/structure/B14703225.png)
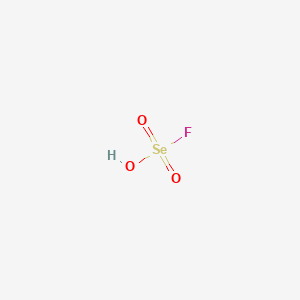

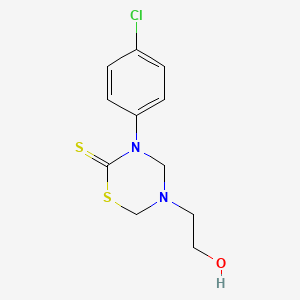
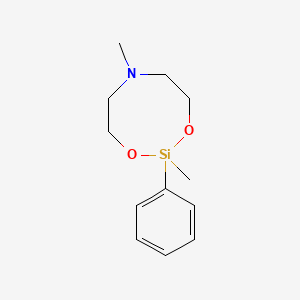

![3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14703265.png)
